Butane-2-sulfonyl chloride

Description

The exact mass of the compound Butane-2-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butane-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

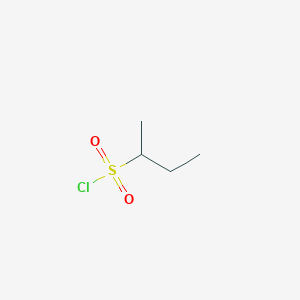

Structure

3D Structure

Properties

IUPAC Name |

butane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIXWKIEOCQGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373839 | |

| Record name | butane-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4375-72-8 | |

| Record name | butane-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butane-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Butane-2-Sulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-2-sulfonyl chloride, also known as sec-butylsulfonyl chloride, is a reactive organosulfur compound with the chemical formula C₄H₉ClO₂S. As a member of the sulfonyl chloride class of compounds, it serves as a crucial intermediate in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. This technical guide provides an in-depth overview of the chemical and physical properties of butane-2-sulfonyl chloride, detailed experimental protocols, and its relevance in synthetic and medicinal chemistry.

Chemical and Physical Properties

Butane-2-sulfonyl chloride is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₉ClO₂S | [1] |

| Molecular Weight | 156.63 g/mol | [2] |

| CAS Number | 4375-72-8 | [1][3] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Reacts with water and other protic solvents | - |

| Reactivity | Highly reactive towards nucleophiles |

Spectral Data

For Butane-1-sulfonyl chloride:

-

¹H NMR: The proton NMR spectrum shows four distinct multiplets corresponding to the butyl chain. The multiplet at approximately 3.68 ppm is significantly deshielded due to the strong electron-withdrawing effect of the sulfonyl chloride group.[4]

-

¹³C NMR: The carbon-13 NMR spectrum would show four signals for the four distinct carbon environments in the butyl chain.

-

IR Spectroscopy: Sulfonyl chlorides exhibit strong characteristic absorption bands in the infrared spectrum. For butane-1-sulfonyl chloride, these appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. The alkane C-H stretching bands are observed around 3000-2800 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum of butane-1-sulfonyl chloride shows a characteristic ion at m/z 57, corresponding to the butyl fragment. Another weak but significant ion appears at m/z 99, which is characteristic of the sulfonyl chloride group, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope.[4]

Experimental Protocols

Synthesis of Butane-2-Sulfonyl Chloride

A common method for the synthesis of alkyl sulfonyl chlorides is the oxidative chlorination of the corresponding thiol. The following is a general procedure adapted from literature for the preparation of sec-butylsulfonyl chloride from 2-butanethiol.

Materials:

-

2-Butanethiol (sec-butyl mercaptan)

-

Chlorine gas

-

Concentrated Hydrochloric Acid

-

Water

-

Ice

-

Separatory funnel

-

Reaction flask with gas inlet and outlet

-

Stirring apparatus

Procedure:

-

In a well-ventilated fume hood, charge a reaction flask with a mixture of concentrated hydrochloric acid and water.

-

Cool the flask in an ice bath to a temperature between 10-35 °C.

-

While stirring vigorously, slowly bubble chlorine gas into the acidic solution.

-

Concurrently, add 2-butanethiol dropwise to the reaction mixture. Maintain a constant stream of chlorine gas throughout the addition of the thiol. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, continue stirring and bubbling chlorine gas for a short period to ensure complete reaction.

-

Discontinue the chlorine flow and allow the reaction mixture to settle. Two layers will form.

-

Carefully separate the lower organic layer, which is the crude butane-2-sulfonyl chloride, using a separatory funnel.

-

The crude product can be used directly for some applications or purified further.

Purification of Butane-2-Sulfonyl Chloride

A general method for the purification of crude liquid organosulfonyl chlorides involves washing with aqueous solutions followed by distillation.

Materials:

-

Crude butane-2-sulfonyl chloride

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

Procedure:

-

Wash the crude butane-2-sulfonyl chloride in a separatory funnel with cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: This will evolve carbon dioxide gas; vent the funnel frequently.

-

Wash the organic layer with cold water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by vacuum distillation. The boiling point will be dependent on the pressure.

Chemical Reactivity and Applications in Drug Development

The reactivity of butane-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is the foundation of its utility in organic synthesis.

Reaction with Amines to Form Sulfonamides

Butane-2-sulfonyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted butan-2-sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a vast number of biologically active compounds.[5]

General Experimental Workflow for Sulfonamide Synthesis:

Caption: General workflow for the synthesis of sulfonamides from butane-2-sulfonyl chloride.

The sulfonamide moiety is a key pharmacophore in a multitude of drugs due to its ability to mimic a carboxylic acid group and act as a hydrogen bond donor and acceptor. While specific examples of drugs derived directly from butane-2-sulfonyl chloride are not prominently featured in publicly available literature, the general class of alkylsulfonamides is of significant interest in drug discovery. The sec-butyl group can provide a degree of lipophilicity and steric bulk that can be tuned to optimize binding to biological targets.

Reaction with Alcohols to Form Sulfonate Esters

Butane-2-sulfonyl chloride reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in multi-step syntheses.

Logical Relationship of Sulfonate Ester Formation and Subsequent Reaction:

Caption: Conversion of an alcohol to a good leaving group using butane-2-sulfonyl chloride.

Conclusion

Butane-2-sulfonyl chloride is a valuable and reactive chemical intermediate. Its primary utility lies in the straightforward synthesis of sulfonamides and sulfonate esters, which are critical functionalities in the fields of medicinal chemistry and organic synthesis. While specific, high-profile applications in drug development are not widely documented, its role as a building block for introducing the sec-butylsulfonyl group provides a tool for chemists to modulate the physicochemical and biological properties of molecules. The experimental protocols and chemical properties outlined in this guide are intended to support researchers and scientists in the effective and safe use of this versatile reagent.

References

Synthesis of Butane-2-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to butane-2-sulfonyl chloride, a key intermediate in organic synthesis and drug discovery. The document details established experimental protocols, presents comparative quantitative data for various synthetic methods, and illustrates the core chemical transformations and workflows.

Introduction

Butane-2-sulfonyl chloride (sec-butanesulfonyl chloride) is a reactive organosulfur compound widely utilized in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules of interest in medicinal and materials chemistry. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with a variety of nucleophiles. This guide focuses on the practical synthesis of this reagent, emphasizing scalable and efficient methodologies.

Synthetic Methodologies

The synthesis of butane-2-sulfonyl chloride can be broadly categorized into two primary approaches: the oxidative chlorination of butane-2-thiol (sec-butyl mercaptan) or its derivatives, and the chlorosulfonation of precursors like S-(sec-butyl)isothiourea salts.

Oxidative Chlorination of Butane-2-thiol

This is the most direct and widely reported method for the preparation of butane-2-sulfonyl chloride. It involves the oxidation of the thiol sulfur atom in the presence of a chlorine source.

Reaction Pathway:

Caption: General reaction pathway for the synthesis of butane-2-sulfonyl chloride from butane-2-thiol.

A variety of oxidizing and chlorinating agents can be employed for this transformation. A comparative summary of these methods is presented below.

Table 1: Comparison of Oxidative Chlorination Methods

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Chlorine Gas | sec-Butyl mercaptan | Cl₂, concentrated HCl | Water | 20-25 | 95.6 | [1] |

| Trichloroisocyanuric Acid (TCCA) | Dodecane-1-thiol | TCCA | Acetonitrile/Water | 0-5 | 61 | [2] |

| H₂O₂ and SOCl₂ | Various thiols | H₂O₂, SOCl₂ | Acetonitrile | Room Temp. | up to 97 | [3] |

| N-Chlorosuccinimide (NCS) | Various thiols* | NCS, dilute HCl | Dichloromethane | Not specified | Good | [4] |

Note: Data for butane-2-thiol was not available for these methods; a representative alkyl thiol is shown.

Detailed Experimental Protocol: Oxidative Chlorination with Chlorine Gas

This protocol is adapted from the procedure described for the synthesis of sec-butyl sulfonyl chloride in US Patent 3,626,004.[1]

Materials:

-

sec-Butyl mercaptan (1.0 eq)

-

Concentrated Hydrochloric Acid (aqueous)

-

Chlorine gas

-

Ice-water bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A reaction vessel equipped with a gas inlet tube, a mechanical stirrer, and a thermometer is charged with concentrated aqueous hydrochloric acid. The vessel is cooled in an ice-water bath to maintain the desired reaction temperature.

-

Addition of Reactants: sec-Butyl mercaptan is added to the cooled hydrochloric acid.

-

Chlorination: Chlorine gas is bubbled through the stirred solution at a rate that maintains the reaction temperature between 20-25°C. The reaction is typically vigorous and exothermic, requiring careful control of the chlorine addition and cooling.

-

Reaction Monitoring: The reaction is continued until the consumption of the thiol is complete. The endpoint can be indicated by a persistent color of excess chlorine in the reaction mixture.

-

Work-up: Upon completion, the stirring is stopped, and the mixture is transferred to a separatory funnel. The denser, lower organic layer containing the crude butane-2-sulfonyl chloride is separated from the upper aqueous HCl layer.

-

Purification: The crude product is washed with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution to remove residual acid. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the product can be further purified by vacuum distillation if necessary.

Synthesis from S-Alkyl Isothiourea Salts

An alternative, "worker-friendly" approach avoids the use of volatile and odorous thiols by starting with S-alkyl isothiourea salts. These are readily prepared from the corresponding alkyl halide (e.g., 2-bromobutane) and thiourea.

Reaction Pathway:

Caption: Two-step synthesis of butane-2-sulfonyl chloride via an S-alkyl isothiourea salt intermediate.

This method offers the advantage of using odorless and more stable starting materials.

Table 2: Comparison of Oxidative Chlorosulfonation Methods for S-Alkyl Isothiourea Salts

| Method | Starting Material Precursor | Reagents | Solvent | Yield (%) | Reference |

| Bleach | Alkyl halides | Thiourea, then NaOCl (Bleach), H₂SO₄ | EtOH/Et₂O | up to 99 | [5] |

| NCS | Alkyl halides | Thiourea, then NCS, HCl | EtOH/MeCN | Good | [6] |

Note: Data for sec-butyl derivatives were not explicitly provided; yields are for various other alkyl halides.

Detailed Experimental Protocol: Bleach-Mediated Oxidative Chlorosulfonation

This protocol is a general procedure adapted from Yang, Z. et al., Synthesis, 2014.[5]

Part A: Preparation of S-sec-Butyl Isothiourea Salt

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2-bromobutane (1.0 eq) and thiourea (1.0 eq) in ethanol.

-

Reaction: Heat the mixture to reflux for 1 hour.

-

Isolation: After cooling, remove the solvent under reduced pressure. Wash the resulting white solid or oil with diethyl ether (3 x volume) to yield the S-sec-butyl isothiourea salt, which is used in the next step without further purification.

Part B: Oxidative Chlorosulfonation

-

Reaction Setup: Transfer the S-sec-butyl isothiourea salt to a three-necked flask equipped with a thermometer and an addition funnel, placed in an ice-water bath.

-

Addition of Acid and Solvent: Add 6 M H₂SO₄, followed by diethyl ether.

-

Oxidation: Add commercial bleach (sodium hypochlorite solution) dropwise via the addition funnel while vigorously stirring and maintaining the internal temperature below 5°C.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the butane-2-sulfonyl chloride.

Experimental Workflow

The general workflow for the synthesis and purification of butane-2-sulfonyl chloride via oxidative chlorination is depicted below.

Caption: A generalized workflow for the synthesis and purification of butane-2-sulfonyl chloride.

Conclusion

The synthesis of butane-2-sulfonyl chloride is most directly achieved through the oxidative chlorination of sec-butyl mercaptan, with the chlorine gas in aqueous HCl method being a high-yielding, albeit hazardous, option. Alternative methods utilizing reagents like TCCA or NCS offer milder conditions. For syntheses where the handling of volatile thiols is a concern, the two-step procedure starting from 2-bromobutane via the S-sec-butyl isothiourea salt provides a safe and efficient alternative, with bleach-mediated oxidation being particularly economical and environmentally friendly. The choice of method will depend on the scale of the synthesis, available reagents, and safety considerations.

References

- 1. US3626004A - Method of preparing alkyl sulfonyl chloride - Google Patents [patents.google.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation [organic-chemistry.org]

Butane-2-sulfonyl Chloride: A Technical Guide for Chemical Researchers

An In-depth Examination of Butane-2-sulfonyl Chloride, Including its Chemical Identity, Physicochemical Properties, Synthesis, and Applications in Modern Organic Chemistry and Drug Development.

Introduction

Butane-2-sulfonyl chloride, also known as sec-butylsulfonyl chloride, is a reactive organosulfur compound that serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the electrophilic nature of the sulfur atom, making the sulfonyl chloride moiety an excellent leaving group and a key functional group for introducing the sec-butanesulfonyl group into various molecules.[2] This reactivity allows for the formation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of butane-2-sulfonyl chloride, focusing on its chemical structure, physicochemical properties, synthetic routes, and its role in research and development, particularly in the pharmaceutical industry.

Chemical Identity and Structure

The unique structural arrangement of butane-2-sulfonyl chloride, with a chiral center at the second carbon atom, influences its reactivity and the stereochemistry of its subsequent products.

-

Chemical Name: Butane-2-sulfonyl chloride[3]

-

Synonyms: 2-Butylsulfonyl chloride, sec-Butylsulfonyl chloride[1][4]

-

Canonical SMILES: CCC(C)S(=O)(=O)Cl[4]

-

InChI Key: WKIXWKIEOCQGAF-UHFFFAOYSA-N[4]

Structure:

Caption: 2D structure of butane-2-sulfonyl chloride.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computational data for butane-2-sulfonyl chloride is presented below.[1][4] This information is crucial for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of Butane-2-sulfonyl chloride

| Property | Value | Reference |

| Molecular Weight | 156.63 g/mol | [3][5] |

| Appearance | Colorless liquid | [1] |

| Topological Polar Surface Area | 42.5 Ų | [4] |

| Complexity | 144 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| LogP | 1.64 | [1] |

Table 2: Expected Spectroscopic Characteristics

| Technique | Characteristic Features |

| ¹H NMR | Multiplets corresponding to the ethyl and methyl protons of the sec-butyl group. The proton on the carbon attached to the sulfonyl group would be expected to be the most deshielded. |

| ¹³C NMR | Four distinct signals for the four carbon atoms of the sec-butyl group. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[7] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine-37 isotope.[7] |

Synthesis and Reactivity

General Synthesis Routes

Alkanesulfonyl chlorides are typically synthesized through the oxidative chlorination of sulfur-containing starting materials, such as thiols or their derivatives.[8][9] A common and environmentally friendly method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from alkyl halides and thiourea.[9]

Caption: Generalized synthesis workflow for butane-2-sulfonyl chloride.

Reactivity Profile

The primary reactivity of butane-2-sulfonyl chloride is centered on the highly electrophilic sulfur atom. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reaction is the foundation for the synthesis of sulfonamides and sulfonate esters.

-

Reaction with Amines (Sulfonamide Formation): Butane-2-sulfonyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry as the sulfonamide group is a key pharmacophore in many drugs.[2]

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base, such as pyridine, butane-2-sulfonyl chloride reacts with alcohols to yield sulfonate esters.[10] These esters are excellent leaving groups in nucleophilic substitution reactions.[10]

Applications in Drug Discovery and Development

The sulfonyl chloride functional group is of significant importance in the pharmaceutical industry.[2] Sulfonyl chlorides, including butane-2-sulfonyl chloride, serve as crucial building blocks for the synthesis of complex molecules with potential therapeutic applications. The resulting sulfonamide and sulfone moieties are present in a wide array of drugs, including diuretics, antibacterials, and enzyme inhibitors.[11] The incorporation of a sec-butanesulfonyl group can modulate a drug candidate's pharmacokinetic properties, such as solubility and bioavailability.[2]

The development of mild and chemoselective methods for the formation of sulfonyl chlorides from sulfonamides has further expanded their utility in late-stage functionalization, allowing for the diversification of complex drug-like molecules.[12][13]

Safety and Handling

Butane-2-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[5][14] It is also a lachrymator.[15] Therefore, it must be handled with appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated fume hood.[14][16] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong oxidizing agents, and bases.[14][17]

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Conclusion

Butane-2-sulfonyl chloride is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly in the preparation of compounds for the pharmaceutical and agrochemical industries. Its ability to readily form sulfonamides and sulfonate esters makes it a key building block for introducing the sec-butanesulfonyl moiety. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, is essential for its effective and safe utilization in a research and development setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. BUTANE-2-SULFONYL CHLORIDE | 4375-72-8 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. BUTANE-2-SULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 6. Butane-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 7. acdlabs.com [acdlabs.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of sec-Butylsulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of sec-butylsulfonyl chloride (also known as butane-2-sulfonyl chloride). Due to the limited availability of public experimental spectroscopic data for sec-butylsulfonyl chloride, this document presents detailed spectroscopic data for its constitutional isomer, 1-butanesulfonyl chloride, as a representative example to illustrate the expected spectral characteristics. This guide includes tabulated spectroscopic data, detailed experimental protocols for synthesis and characterization based on established methods, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Sulfonyl chlorides are a pivotal class of organic compounds, widely utilized as reactive intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules of significant interest in the pharmaceutical and agrochemical industries. Their reactivity stems from the electrophilic nature of the sulfur atom, making them susceptible to nucleophilic attack. sec-Butylsulfonyl chloride, with its unique secondary butyl group, offers specific steric and electronic properties that can be exploited in the design of novel chemical entities.

Spectroscopic Data

As of the date of this publication, detailed experimental spectroscopic data for sec-butylsulfonyl chloride (CAS Number: 4375-72-8) is not widely available in public spectral databases. Therefore, the following tables summarize the spectroscopic data for its isomer, 1-butanesulfonyl chloride (CAS Number: 2386-60-9) , to serve as a reference.

Infrared (IR) Spectroscopy of 1-Butanesulfonyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1370 | Strong | S=O stretch (asymmetric) |

| ~1170 | Strong | S=O stretch (symmetric) |

| ~580 | Strong | S-Cl stretch |

Note: The characteristic strong absorptions for the sulfonyl chloride group (S=O and S-Cl stretches) are key identifiers in the IR spectrum.

¹H NMR Spectroscopy of 1-Butanesulfonyl Chloride

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.68 | t | 2H | -CH₂-SO₂Cl |

| ~1.95 | m | 2H | -CH₂-CH₂-SO₂Cl |

| ~1.50 | m | 2H | CH₃-CH₂- |

| ~0.98 | t | 3H | CH₃- |

Note: The downfield shift of the protons alpha to the sulfonyl chloride group is a characteristic feature.

¹³C NMR Spectroscopy of 1-Butanesulfonyl Chloride

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| ~57.0 | -CH₂-SO₂Cl |

| ~25.0 | -CH₂-CH₂-SO₂Cl |

| ~21.5 | CH₃-CH₂- |

| ~13.5 | CH₃- |

Note: The carbon directly attached to the sulfonyl chloride group is significantly deshielded.

Mass Spectrometry of 1-Butanesulfonyl Chloride

| m/z | Relative Intensity | Assignment |

| 156/158 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 99/101 | Moderate | [SO₂Cl]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

Note: The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) is a key diagnostic feature for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of sulfonyl chlorides, adapted for the preparation of sec-butylsulfonyl chloride.

Synthesis of sec-Butylsulfonyl Chloride

A common method for the synthesis of alkanesulfonyl chlorides is the oxidative chlorination of the corresponding thiol or a derivative. One established procedure involves the use of a chlorinating agent in an aqueous medium.

Materials:

-

sec-Butanethiol

-

Glacial acetic acid

-

Chlorine gas or an in-situ source of chlorine (e.g., from HCl and an oxidant)

-

Ice

-

Water

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

A mixture of sec-butanethiol and glacial acetic acid is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.

-

The flask is cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Chlorine gas is bubbled through the stirred solution at a rate that does not allow the temperature to exceed 10 °C. The reaction is exothermic.

-

The reaction is monitored by TLC or GC until the starting thiol is consumed.

-

Once the reaction is complete, the mixture is poured into ice-water.

-

The product is extracted with diethyl ether.

-

The ether layer is washed with water, followed by a saturated solution of sodium bicarbonate to remove acidic byproducts, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude sec-butylsulfonyl chloride can be purified by vacuum distillation.

Spectroscopic Characterization

Instrumentation:

-

Infrared (IR) Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A 300 MHz or higher NMR spectrometer.

-

Mass Spectrometry (MS): A mass spectrometer with electron ionization (EI) capability.

Sample Preparation and Analysis:

-

IR: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are acquired.

-

MS: A dilute solution of the sample in a volatile organic solvent is introduced into the mass spectrometer.

Workflow and Relationship Diagrams

The following diagrams illustrate the synthesis and characterization workflow for sec-butylsulfonyl chloride.

Caption: Synthetic workflow for sec-butylsulfonyl chloride.

Caption: Logic of spectroscopic data for structure elucidation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and spectroscopic characteristics of sec-butylsulfonyl chloride. While experimental data for the title compound is sparse, the provided information on its isomer, 1-butanesulfonyl chloride, serves as a valuable proxy for researchers. The detailed synthetic protocol and workflow diagrams offer practical guidance for the preparation and characterization of this important chemical intermediate. Further research to obtain and publish the complete spectroscopic data of sec-butylsulfonyl chloride is encouraged to enrich the scientific literature.

An In-depth Technical Guide on the Reactivity of Butane-2-sulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butane-2-sulfonyl chloride (sec-BuSO₂Cl) is a vital reagent in organic synthesis, primarily utilized for the introduction of the sec-butanesulfonyl group into various molecules. As a member of the sulfonyl chloride family, its reactivity is characterized by the highly electrophilic nature of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles.[1][2][3] This guide provides a comprehensive overview of the reactivity of butane-2-sulfonyl chloride, detailing its reactions with common nucleophiles, outlining experimental protocols, and presenting reaction mechanisms and workflows through structured diagrams. The information herein is intended to serve as a technical resource for professionals in research and drug development, where the formation of sulfonamides and sulfonate esters is a cornerstone of molecular design.[1][2]

Introduction to Butane-2-sulfonyl Chloride

Butane-2-sulfonyl chloride is a colorless to pale yellow liquid with a pungent odor, soluble in common organic solvents.[4][5] Its chemical structure features a chiral carbon, leading to the existence of (R)- and (S)-enantiomers. The core of its reactivity lies in the sulfonyl chloride functional group (-SO₂Cl). The two oxygen atoms and the chlorine atom, being highly electronegative, withdraw electron density from the central sulfur atom. This inductive effect renders the sulfur atom highly electron-deficient and thus a strong electrophile, primed for reaction with nucleophiles.[1][6] The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.[1][7]

Physical and Chemical Properties:

| Property | Value |

|---|---|

| CAS Number | 4375-72-8 |

| Molecular Formula | C₄H₉ClO₂S |

| Molecular Weight | 156.63 g/mol [8][9] |

| Appearance | Colorless liquid[5] |

| Boiling Point | 195.0 ± 9.0 °C at 760 mmHg[5] |

| Density | 1.2 ± 0.1 g/cm³[5] |

General Reaction Mechanism: Nucleophilic Substitution at Sulfur

The predominant reaction pathway for butane-2-sulfonyl chloride with nucleophiles is a nucleophilic substitution at the tetracoordinate sulfur atom. This reaction generally proceeds via a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions.[10][11]

-

Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic sulfur atom.

-

Transition State/Intermediate: A trigonal bipyramidal transition state or a short-lived intermediate is formed.[12]

-

Leaving Group Departure: The chloride ion is expelled, and a new bond between the sulfur and the nucleophile is formed.

The reactivity is influenced by several factors:

-

Nucleophilicity: Stronger nucleophiles (e.g., amines, thiols) react more readily than weaker ones (e.g., water, alcohols).[13]

-

Steric Hindrance: The sec-butyl group attached to the sulfur atom imparts moderate steric hindrance, which can slow the reaction rate compared to less hindered sulfonyl chlorides like methanesulfonyl chloride.[14][15][16] Similarly, sterically bulky nucleophiles will react more slowly.[13][17]

-

Solvent: Polar aprotic solvents are often employed to solvate the cation of a nucleophilic salt without solvating the anion, thus enhancing its nucleophilicity.

Caption: General mechanism for nucleophilic substitution at the sulfonyl sulfur.

Reactions with Specific Nucleophiles

Butane-2-sulfonyl chloride reacts with a diverse array of nucleophiles to form stable sulfur-containing compounds.[1]

Reaction with Alcohols (Alcoholysis)

The reaction with alcohols yields sulfonate esters. This is a crucial transformation in organic synthesis as it converts a poor leaving group (hydroxyl) into an excellent sulfonate leaving group (e.g., sec-butanesulfonate).[7][18][19] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

General Reaction: R'-OH + sec-BuSO₂Cl → sec-BuSO₂OR' + HCl

Reaction with Amines (Aminolysis)

Primary and secondary amines react readily with butane-2-sulfonyl chloride to form N-substituted sulfonamides.[1] This reaction, often called the Hinsberg test for distinguishing primary, secondary, and tertiary amines, is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous drugs.[1][2][20]

General Reaction: R'R''NH + sec-BuSO₂Cl → sec-BuSO₂NR'R'' + HCl

Reaction with Thiols (Thiolysis)

Thiols, being strong nucleophiles, react to produce thiosulfonates.

General Reaction: R'-SH + sec-BuSO₂Cl → sec-BuSO₂SR' + HCl

Reaction with Water (Hydrolysis)

In the presence of water, butane-2-sulfonyl chloride undergoes hydrolysis to form the corresponding butane-2-sulfonic acid. This reaction is generally slower than reactions with stronger nucleophiles and can be a competing side reaction if anhydrous conditions are not maintained.[10][17]

General Reaction: H₂O + sec-BuSO₂Cl → sec-BuSO₃H + HCl

Reactions with Other Nucleophiles

A variety of other nucleophiles can be employed, leading to a diverse range of products.

| Nucleophile | Reagent Example | Product Class |

| Cyanide Ion | Sodium Cyanide (NaCN) | Sulfonyl Cyanide |

| Azide Ion | Sodium Azide (NaN₃) | Sulfonyl Azide |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Sulfone |

| Hydride Ion | Lithium Aluminum Hydride (LiAlH₄) | Thiol (via reduction)[21] |

Experimental Protocols

Detailed methodologies are critical for reproducible and high-yielding synthesis.

General Protocol for the Synthesis of N-Benzyl-butane-2-sulfonamide

This protocol describes a typical procedure for the reaction between butane-2-sulfonyl chloride and a primary amine.

-

Reagent Preparation: A solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The flask is cooled to 0 °C in an ice bath.

-

Reaction Execution: Butane-2-sulfonyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of 1M HCl (aq). The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel to yield the pure N-benzyl-butane-2-sulfonamide.

Caption: Standard experimental workflow for sulfonamide synthesis.

Synthesis of Butane-2-sulfonyl Chloride

Alkanesulfonyl chlorides can be synthesized via oxidative chlorination of the corresponding thiol or disulfide.[22][23] A common method involves the reaction of sec-butanethiol with chlorine in the presence of water or acetic acid.[24]

-

Setup: sec-Butanethiol is added to an aqueous acetic acid solution in a reaction vessel cooled in an ice-salt bath.

-

Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate, ensuring the temperature does not rise significantly.

-

Work-up: After the reaction is complete, the mixture is poured into ice water. The organic layer containing the sulfonyl chloride is separated.

-

Purification: The crude product is washed, dried, and purified by vacuum distillation to yield pure butane-2-sulfonyl chloride.

Applications in Drug Development

The synthesis of sulfonamides and sulfonate esters is of paramount importance in the pharmaceutical industry.[1][2]

-

Sulfonamides: This functional group is present in a wide array of therapeutic agents, including antibiotics (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs. The ability to readily synthesize diverse sulfonamide libraries using reagents like butane-2-sulfonyl chloride is crucial for structure-activity relationship (SAR) studies.[1]

-

Sulfonate Esters: Often used as prodrugs to improve the pharmacokinetic properties of a parent drug, such as solubility or bioavailability. They can also serve as key intermediates in more complex synthetic routes, where the sulfonate acts as a leaving group.[2]

Conclusion

Butane-2-sulfonyl chloride is a versatile and highly reactive electrophile that serves as a fundamental building block in modern organic synthesis. Its reactions with a broad spectrum of nucleophiles provide efficient access to valuable sulfonamide and sulfonate ester scaffolds, which are central to the fields of medicinal chemistry and drug development. A thorough understanding of its reactivity, steric profile, and optimal reaction conditions is essential for leveraging its full synthetic potential.

References

- 1. fiveable.me [fiveable.me]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. Page loading... [guidechem.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

- 16. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. d-nb.info [d-nb.info]

- 21. researchgate.net [researchgate.net]

- 22. cbijournal.com [cbijournal.com]

- 23. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 24. cdnsciencepub.com [cdnsciencepub.com]

Butane-2-sulfonyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-2-sulfonyl chloride is a reactive chemical intermediate pivotal in the synthesis of sulfonamides and sulfonate esters, classes of compounds with significant applications in pharmaceuticals and other areas of chemical research. As with other aliphatic sulfonyl chlorides, its utility is intrinsically linked to its reactivity, which also dictates its stability and storage requirements. This technical guide provides a comprehensive overview of the stability of butane-2-sulfonyl chloride, outlining the primary degradation pathways and recommended storage and handling conditions to ensure its integrity for research and development applications. While specific kinetic data for butane-2-sulfonyl chloride is not extensively available in public literature, this guide extrapolates from data on analogous compounds and details robust experimental protocols for its stability assessment.

Chemical Properties and Inherent Reactivity

Butane-2-sulfonyl chloride (C₄H₉ClO₂S) is a corrosive liquid that is highly susceptible to nucleophilic attack at the electrophilic sulfur atom. This reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability. The main degradation pathway is hydrolysis, which occurs readily upon contact with water.

Table 1: General Chemical and Physical Properties of Butane-2-sulfonyl Chloride

| Property | Value |

| Molecular Formula | C₄H₉ClO₂S |

| Molecular Weight | 156.63 g/mol |

| Appearance | Colorless to light yellow liquid |

| Primary Hazard | Corrosive, moisture sensitive |

Stability Profile

The stability of butane-2-sulfonyl chloride is compromised by several factors, primarily moisture, elevated temperatures, and the presence of nucleophiles.

Hydrolysis

The most significant factor affecting the stability of butane-2-sulfonyl chloride is its reaction with water to form butane-2-sulfonic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

Caption: Hydrolysis of Butane-2-sulfonyl Chloride.

Thermal Decomposition

While specific data on the thermal decomposition of butane-2-sulfonyl chloride is scarce, aliphatic sulfonyl chlorides, in general, can decompose at elevated temperatures. Decomposition pathways may include the elimination of sulfur dioxide. It is crucial to avoid high temperatures during storage and handling.

Reactivity with Other Nucleophiles

Besides water, butane-2-sulfonyl chloride readily reacts with other nucleophiles such as alcohols (to form sulfonate esters) and amines (to form sulfonamides). Accidental contact with these materials will lead to the degradation of the sulfonyl chloride.

Recommended Storage and Handling Conditions

To maintain the quality and reactivity of butane-2-sulfonyl chloride, strict adherence to proper storage and handling protocols is essential.

Table 2: Recommended Storage and Handling Conditions for Butane-2-sulfonyl Chloride

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | Minimizes decomposition and hydrolysis from any residual moisture. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture. |

| Container | Use tightly sealed containers made of glass or polytetrafluoroethylene (PTFE).[1] | Prevents moisture ingress and corrosion. Stainless steel is not recommended due to potential corrosion from acidic byproducts.[1] |

| Incompatible Materials | Water, alcohols, amines, strong bases, and oxidizing agents.[2] | Reacts readily with these substances, leading to degradation and potential hazards.[2] |

| Handling | Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. | The compound is corrosive and releases HCl upon hydrolysis, which is a respiratory irritant. |

Experimental Protocols for Stability Assessment

Due to the limited availability of specific stability data for butane-2-sulfonyl chloride, researchers may need to perform their own stability studies. The following are generalized protocols based on standard methods for analogous compounds.

Protocol for Monitoring Hydrolytic Stability by Titration

This method quantifies the formation of acidic byproducts (hydrochloric acid and butane-2-sulfonic acid) over time.

Methodology:

-

Sample Preparation: Accurately weigh a sample of butane-2-sulfonyl chloride (e.g., 1 gram) and dissolve it in a known volume of a dry, inert solvent (e.g., anhydrous acetonitrile).

-

Stress Condition: Add a controlled amount of water to the solution to initiate hydrolysis. Maintain the solution at a constant temperature (e.g., 25 °C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Titration: Immediately quench the reaction by adding the aliquot to a cold, non-reactive solvent. Titrate the total acid content with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

Data Analysis: Calculate the percentage of decomposed butane-2-sulfonyl chloride at each time point based on the amount of acid produced.

Caption: Workflow for Hydrolytic Stability Testing by Titration.

Protocol for Monitoring Stability by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the starting material and the appearance of degradation products.

Methodology:

-

Sample Preparation: Prepare a solution of butane-2-sulfonyl chloride in a deuterated, aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.

-

Internal Standard: Add a known amount of a stable internal standard with a resonance that does not overlap with the analyte or product signals (e.g., 1,3,5-trimethoxybenzene).

-

Stress Condition: Introduce a controlled amount of D₂O to the NMR tube to initiate hydrolysis.

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals while maintaining the sample at a constant temperature in the NMR spectrometer.

-

Data Analysis: Integrate the signals of the starting material and the internal standard. The decrease in the relative integral of the butane-2-sulfonyl chloride signal over time corresponds to its degradation.

Caption: Workflow for Stability Monitoring by ¹H NMR.

Conclusion

Butane-2-sulfonyl chloride is a valuable reagent whose utility is directly related to its inherent reactivity. This reactivity necessitates careful handling and storage to prevent degradation, primarily through hydrolysis. By adhering to the storage conditions outlined in this guide—namely, a cool, dry, and inert environment—researchers can ensure the integrity of this compound. For applications requiring precise knowledge of its stability under specific conditions, the provided experimental protocols offer a robust framework for quantitative assessment. Proper management of butane-2-sulfonyl chloride is critical for the success of synthetic endeavors and the safety of laboratory personnel.

References

A Technical Guide to the Physical Properties of 2-Butanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-butanesulfonyl chloride (CAS No. 4375-72-8), a key intermediate in organic synthesis. Due to the prevalence of data for its isomer, 1-butanesulfonyl chloride, this document takes special care to distinguish between the two. This guide includes a detailed table of physical properties, generalized experimental protocols for the synthesis and determination of properties of alkanesulfonyl chlorides, and a visual representation of a typical synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

2-Butanesulfonyl chloride, also known as sec-butylsulfonyl chloride, is a reactive organosulfur compound that serves as an important building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. An accurate understanding of its physical properties is essential for its safe handling, application in chemical reactions, and for the purification of its products.

This guide summarizes the available quantitative data on the physical properties of 2-butanesulfonyl chloride and provides general experimental methodologies relevant to its synthesis and characterization.

Physical Properties of 2-Butanesulfonyl Chloride

The physical properties of 2-butanesulfonyl chloride are summarized in the table below. For comparative purposes, the well-documented properties of its isomer, 1-butanesulfonyl chloride, are also included where available, with clear differentiation.

| Property | 2-Butanesulfonyl Chloride | 1-Butanesulfonyl Chloride |

| CAS Number | 4375-72-8[1][2][3][4] | 2386-60-9[5][6][7][8] |

| Molecular Formula | C4H9ClO2S[1][2][3][4] | C4H9ClO2S[5][6][7][8] |

| Molecular Weight | 156.63 g/mol [1][2][3] | 156.63 g/mol [5][6][7][8] |

| Appearance | Colorless liquid | Clear colorless to light yellow or light orange liquid[5] |

| Density | 1.2 ± 0.1 g/cm³[1] | 1.208 g/mL at 25 °C[5][7] |

| Boiling Point | 195.0 ± 9.0 °C at 760 mmHg[1] | 80-81 °C at 9 mmHg[5][7] |

| Melting Point | Not available | -29 °C[5][6] |

| Refractive Index | 1.449[1] | n20/D 1.454[5][7] |

| Solubility | Reacts with water[5][9] | Decomposes in water[5][9] |

| Flash Point | 71.7 ± 18.7 °C[1] | 175 °F (79.4 °C)[5] |

Experimental Protocols

Synthesis of Alkanesulfonyl Chlorides

A common method for the synthesis of alkanesulfonyl chlorides is the oxidative chlorination of corresponding thiols or their derivatives. One modern and environmentally conscious approach involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.[10][11]

General Protocol:

-

Formation of S-sec-butyl isothiourea salt: Sec-butyl bromide is reacted with thiourea in a suitable solvent (e.g., ethanol) under reflux to form the S-sec-butyl isothiourea salt.

-

Oxidative Chlorosulfonation: The S-sec-butyl isothiourea salt is then subjected to oxidative chlorination. A mixture of the salt in an organic solvent (e.g., dichloromethane) and aqueous hydrochloric acid is cooled to a low temperature (e.g., -5 °C).

-

Addition of Bleach: Commercial bleach (sodium hypochlorite solution) is added dropwise to the vigorously stirred mixture while maintaining the low temperature. The reaction is typically monitored by TLC.

-

Work-up: Upon completion, the excess oxidant is quenched with a reducing agent (e.g., sodium sulfite solution). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude 2-butanesulfonyl chloride is then purified by vacuum distillation.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the purified 2-butanesulfonyl chloride.

-

Density: A calibrated pycnometer is used to measure the density of the liquid at a specific temperature.

-

Boiling Point: The boiling point is determined at a specific pressure using distillation apparatus. For higher accuracy, a vacuum distillation setup can be used to measure the boiling point at reduced pressure, which can then be extrapolated to atmospheric pressure using a nomograph.

-

Refractive Index: An Abbe refractometer is used to measure the refractive index of the liquid at a controlled temperature, typically at the sodium D-line (589 nm).

-

Solubility: Qualitative solubility tests are performed by adding a small amount of 2-butanesulfonyl chloride to various solvents (e.g., water, common organic solvents) at a specific temperature. Quantitative solubility is determined by preparing a saturated solution and measuring the concentration of the solute. Given its reactivity, its decomposition in protic solvents like water should be noted.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of an alkanesulfonyl chloride, which is applicable to 2-butanesulfonyl chloride.

Caption: Generalized workflow for the synthesis of 2-butanesulfonyl chloride.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of 2-butanesulfonyl chloride. While some data, such as a precise melting point, remains to be experimentally determined and published, the provided information on its density, boiling point, and refractive index serves as a valuable reference for its application in a laboratory and industrial setting. The outlined experimental protocols offer a general framework for its synthesis and the determination of its physical characteristics. It is imperative for researchers to exercise caution and refer to safety data sheets before handling this reactive compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. BUTANE-2-SULFONYL CHLORIDE | 4375-72-8 [chemicalbook.com]

- 4. BUTANE-2-SULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1-Butanesulfonyl chloride | 2386-60-9 [chemicalbook.com]

- 9. 1-Butanesulfonyl chloride | 2386-60-9 [chemnet.com]

- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 11. Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation [organic-chemistry.org]

Butane-2-sulfonyl Chloride: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for butane-2-sulfonyl chloride (CAS No. 4375-72-8). The information is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting. Due to the limited availability of specific experimental data for this compound, information from related sulfonyl chlorides and established testing protocols is included to provide a thorough safety perspective.

Chemical and Physical Properties

Butane-2-sulfonyl chloride is a colorless liquid that is utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity with nucleophiles is a key aspect of its utility and also a primary consideration for its safe handling.[1]

| Property | Value | Source |

| Molecular Formula | C4H9ClO2S | [1] |

| Molecular Weight | 156.63 g/mol | ChemicalBook |

| CAS Number | 4375-72-8 | [1] |

| Appearance | Colorless to pale yellow liquid | LookChem |

| Odor | Pungent | LookChem |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 195.0 ± 9.0 °C at 760 mmHg | [1] |

| Flash Point | 71.7 ± 18.7 °C | [1] |

| Refractive Index | 1.449 | [1] |

| Water Solubility | Decomposes | LookChem (for 1-Butanesulfonyl chloride) |

Toxicological Data

Note: The absence of specific toxicity data necessitates a cautious approach. It is strongly recommended that appropriate toxicological testing be conducted to fully characterize the hazard profile of this compound.

| Endpoint | Result | Classification | Source |

| Acute Oral Toxicity | Data not available | Not classified | |

| Acute Dermal Toxicity | Data not available | Not classified | |

| Acute Inhalation Toxicity | Data not available | Not classified | |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | GHS Category 1C | ChemicalBook |

| Serious Eye Damage/Irritation | Causes serious eye damage. | GHS Category 1 | ChemicalBook |

Hazard Identification and GHS Classification

Butane-2-sulfonyl chloride is classified as a corrosive substance. The following diagram illustrates the logical workflow for its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification based on its known hazards.

Caption: GHS Classification and Hazard Communication for Butane-2-sulfonyl Chloride.

Experimental Protocols

Detailed experimental protocols for determining the toxicological endpoints for sulfonyl chlorides are guided by OECD (Organisation for Economic Co-operation and Development) guidelines. The following are summaries of the methodologies for skin corrosion and eye irritation testing.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD TG 431)

This test method is used to predict the skin corrosion potential of a chemical.

Principle: The test utilizes a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. Corrosive chemicals are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is measured by the enzymatic conversion of the vital dye MTT to a blue formazan salt, which is then quantified.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated to ensure tissue integrity.

-

Chemical Application: A defined amount of the test chemical (butane-2-sulfonyl chloride) is applied topically to the surface of the tissue.

-

Exposure and Incubation: The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour). Following exposure, the chemical is removed by washing.

-

MTT Assay: The tissues are incubated with MTT solution. Viable cells will reduce the MTT into a blue formazan precipitate.

-

Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.

-

Data Analysis: Cell viability is calculated relative to negative controls. Classification as corrosive is based on the reduction in cell viability below certain thresholds at the specified time points.

Caption: Workflow for the OECD TG 431 in vitro skin corrosion test.

Acute Eye Irritation/Corrosion (OECD TG 405)

This in vivo test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.

Principle: The test substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are observed and graded at specific intervals.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Dosing: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of any effects.

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized grading system.

-

Classification: The classification of the substance as an irritant or corrosive is based on the severity and reversibility of the observed ocular lesions.

Stability and Reactivity

Sulfonyl chlorides are generally reactive compounds.

-

Reactivity with Water: Butane-2-sulfonyl chloride is expected to react with water, potentially violently, to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be handled in a dry environment and stored away from moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.

-

Hazardous Decomposition Products: Upon decomposition, it may produce hazardous gases such as hydrogen chloride and oxides of sulfur.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Do not use a direct water stream as it may react with the substance and spread the fire.

-

Specific Hazards Arising from the Chemical: The substance is combustible. In case of fire, poisonous gases such as hydrogen chloride and sulfur oxides may be produced.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials and sources of ignition.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be considered a hazardous waste.

This guide is intended for informational purposes and should not be considered a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Researchers are urged to consult the most current SDS for butane-2-sulfonyl chloride and to conduct a thorough risk assessment before use.

References

An In-depth Technical Guide on the Solubility of Butane-2-sulfonyl Chloride in Organic Solvents

Disclaimer: Publicly available quantitative solubility data for butane-2-sulfonyl chloride is limited. This guide provides a comprehensive overview based on the known properties of analogous alkanesulfonyl chlorides and established methodologies for solubility determination.

Introduction

Butane-2-sulfonyl chloride, an organosulfur compound, is a potentially valuable reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters, which are common moieties in pharmaceuticals and agrochemicals. The solubility of such a reagent in organic solvents is a critical parameter that dictates its utility, influencing reaction kinetics, purification strategies, and overall process efficiency. A thorough understanding of its solubility profile is essential for researchers, scientists, and drug development professionals to optimize synthetic routes and ensure reproducibility.

This technical guide consolidates the available qualitative solubility information for structurally similar alkanesulfonyl chlorides to predict the behavior of butane-2-sulfonyl chloride. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility and provides visual workflows for experimental design.

Physicochemical Properties of Analogous Alkanesulfonyl Chlorides

To establish a predictive baseline for the properties of butane-2-sulfonyl chloride, the physicochemical characteristics of shorter-chain alkanesulfonyl chlorides are presented below. It is anticipated that butane-2-sulfonyl chloride will be a liquid at room temperature with a density greater than water and a pungent odor.

| Property | Methanesulfonyl Chloride | Ethanesulfonyl Chloride | 1-Propanesulfonyl Chloride | 2-Propanesulfonyl Chloride |

| CAS Number | 124-63-0 | 594-44-5 | 10147-36-1 | 10147-37-2 |

| Molecular Formula | CH₃SO₂Cl | C₂H₅SO₂Cl | C₃H₇SO₂Cl | C₃H₇SO₂Cl |

| Molecular Weight | 114.54 g/mol | 128.58 g/mol | 142.60 g/mol | 142.60 g/mol |

| Appearance | Colorless to pale yellow liquid[1][2] | Colorless to light yellow liquid[3][4] | Liquid | Liquid[5] |

| Density | 1.480 g/mL at 18 °C[1] | 1.357 g/mL at 25 °C[3] | 1.267 g/mL at 25 °C | 1.27 g/mL at 25 °C[5] |

| Boiling Point | 161 °C at 730 mmHg[1][2] | 177 °C[3] | 78-79 °C at 15 mmHg | 74-75 °C at 19 mmHg[5] |

| Melting Point | -32 °C[1][2] | -70 °C[3] | N/A | N/A |

Predicted Solubility Profile of Butane-2-sulfonyl Chloride

Based on the solubility of analogous sulfonyl chlorides, butane-2-sulfonyl chloride is expected to be soluble in a range of common organic solvents but reactive towards protic solvents like water and alcohols.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Citations for Analogs |

| Halogenated | Dichloromethane, Chloroform | Soluble | Ethanesulfonyl chloride and 2-propanesulfonyl chloride are soluble in dichloromethane.[3][6][7] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Methanesulfonyl chloride, ethanesulfonyl chloride, and 2-propanesulfonyl chloride are soluble in ether.[1][2][6][7][8] |

| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | Methanesulfonyl chloride is soluble in most organic solvents, which generally includes polar aprotic ones.[1][9] |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | Benzenesulfonyl chloride, an arylsulfonyl chloride, is soluble in organic solvents, suggesting solubility in aromatic hydrocarbons.[10] |

| Alcohols | Ethanol, Methanol | Reactive | Methanesulfonyl chloride is soluble in alcohol but is also reactive.[1][8][9] Ethanesulfonyl chloride is decomposed by ethanol.[3] |

| Water | Water | Reactive/Insoluble | Alkanesulfonyl chlorides are generally insoluble in water and react (hydrolyze) with it.[1][2][3][4][6][9] |

| Non-polar Hydrocarbons | Hexane, Heptane | Limited Solubility | Arylsulfonyl chlorides show limited solubility in non-polar solvents like hexane.[11] A similar trend is expected for alkanesulfonyl chlorides. |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, the following experimental protocols can be employed.

Qualitative Solubility Assessment (Test Tube Method)

This method offers a rapid preliminary assessment of solubility in various solvents.

Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

-

Butane-2-sulfonyl chloride

-

Anhydrous organic solvents of interest

-

Dry test tubes or small vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure:

-

Add approximately 10-20 mg of butane-2-sulfonyl chloride to a dry test tube.[12]

-

Add 1 mL of the selected anhydrous solvent to the test tube.[12]

-

Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer.[12]

-

Visually inspect the solution against a contrasting background.[12]

-

Record the observation as:

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To obtain a precise quantitative value of the solubility of butane-2-sulfonyl chloride in a specific solvent at a controlled temperature.

Materials:

-

Butane-2-sulfonyl chloride

-

Anhydrous organic solvent of interest

-

Scintillation vials or flasks with sealed caps

-

Orbital shaker or incubator with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed, dry evaporating dishes or vials

-

Analytical balance

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Sample Preparation: Add an excess amount of butane-2-sulfonyl chloride to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in an orbital shaker at a constant, controlled temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the mixture to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.[12] Immediately pass the solution through a syringe filter into a pre-weighed, dry evaporating dish.[12] This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[12]

-

Mass Determination: Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance.[12]

-

Calculation:

-

Calculate the mass of the dissolved butane-2-sulfonyl chloride by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in desired units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the supernatant withdrawn.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of an organic compound.

Caption: Workflow for the determination of organic compound solubility.

General Reaction Pathway: Sulfonylation of an Alcohol

The solubility of butane-2-sulfonyl chloride is paramount in reactions such as the sulfonylation of alcohols, where it acts as an electrophile.

Caption: Reaction pathway for the sulfonylation of an alcohol.

References

- 1. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Ethanesulfonyl Chloride|Ethyl Sulfonyl Chloride|ESC|China|CAS 594-44-5|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 4. Ethanesulfonyl chloride CAS#: 594-44-5 [m.chemicalbook.com]

- 5. 2-Propanesulfonyl chloride 97 10147-37-2 [sigmaaldrich.com]

- 6. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 7. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. benchchem.com [benchchem.com]

The Uncharted Territory: A Technical Guide to the Thermodynamic Properties of Branched Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl chlorides are a cornerstone of synthetic chemistry, pivotal in the development of sulfonamides and other vital chemical entities. While the properties of simple and aromatic sulfonyl chlorides are reasonably well-documented, a significant knowledge gap exists concerning their branched-chain aliphatic counterparts. This technical guide addresses the current state of understanding of the thermodynamic properties of branched sulfonyl chlorides. It acknowledges the conspicuous absence of specific experimental data and, therefore, provides a framework for approaching this topic by presenting data for analogous unbranched structures, outlining established experimental and computational methodologies for determining these properties, and discussing the theoretical implications of alkyl branching on molecular thermodynamics.

Introduction: The Importance of Thermodynamic Data